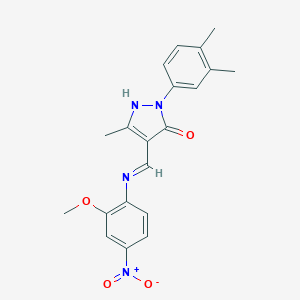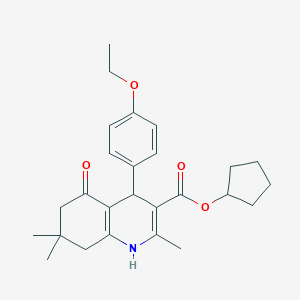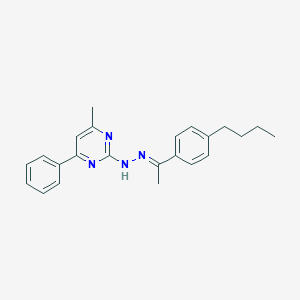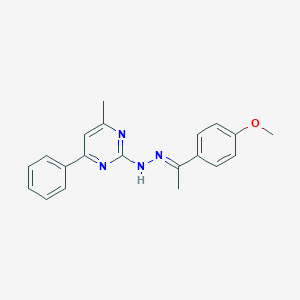![molecular formula C13H9F3N2O B416546 N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B416546.png)
N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide: is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves the reaction of 2-trifluoromethyl aniline with nicotinoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, especially those involving fluorinated moieties.
Medicine: Due to its potential pharmacological properties, this compound is investigated for its use in drug design and development.
Mecanismo De Acción
The mechanism of action of N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The nicotinamide moiety can participate in various biochemical reactions, influencing cellular processes and pathways .
Comparación Con Compuestos Similares
- N-(2-Trifluoromethyl-phenyl)-benzamide
- N-(2-Trifluoromethyl-phenyl)-acetamide
- N-(2-Trifluoromethyl-phenyl)-urea
Comparison: N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to the presence of both the trifluoromethyl group and the nicotinamide moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. For instance, the nicotinamide group can engage in additional interactions and reactions that are not possible with simpler amides or ureas .
Propiedades
Fórmula molecular |
C13H9F3N2O |
|---|---|
Peso molecular |
266.22g/mol |
Nombre IUPAC |
N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)10-5-1-2-6-11(10)18-12(19)9-4-3-7-17-8-9/h1-8H,(H,18,19) |
Clave InChI |
SSXVGKVTOJMWQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN=CC=C2 |
SMILES canónico |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-{[3-(Dimethylamino)propyl]amino}-5-nitroquinoline](/img/structure/B416465.png)


![2,4-Dimethoxybenzaldehyde [2-(benzylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B416473.png)
![N-benzyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416474.png)


![3-Bromo-2-(morpholin-4-ylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B416480.png)
![3,6-dibromo-N-propylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416482.png)
![N-[3,5-bis(2-methylphenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416483.png)
![3-BROMO-N~2~-(5-BROMO-2-PYRIDYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B416484.png)
![Diethyl 5-({[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B416485.png)
